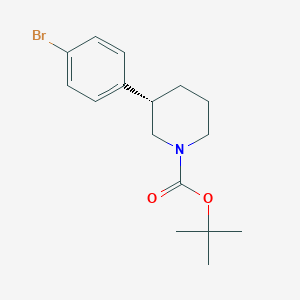

tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate

Description

Chemical Background and Discovery Context

The development of this compound emerged from the broader research context surrounding poly(adenosine diphosphate-ribose)polymerase inhibitor development, particularly in the synthesis of Niraparib, an orally active anticancer agent. The compound's discovery context reflects the pharmaceutical industry's increasing emphasis on stereoselective synthesis and the need for reliable access to enantiomerically pure building blocks for complex natural product-like molecules.

Historical synthetic approaches to this compound class initially relied on classical resolution techniques using chiral acids such as dibenzoyl tartaric acid, though these methods proved problematic due to high cost and limited selectivity. Early methodologies typically required the use of expensive resolving agents in stoichiometric quantities, making large-scale production economically challenging. The inability of traditional resolving agents to effectively separate racemic mixtures of closely related piperidine derivatives further complicated synthetic access to the desired stereoisomer.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1476776-55-2 | |

| Molecular Formula | C₁₆H₂₂BrNO₂ | |

| Molecular Weight | 340.26 g/mol | |

| International Union of Pure and Applied Chemistry Name | tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | |

| Simplified Molecular Input Line Entry System | O=C(N1CC@HCCC1)OC(C)(C)C | |

| Chemical Database Identifier | MFCD27987933 | |

| Purity (Commercial) | 97% |

The evolution of synthetic methodologies for accessing this compound has been driven by the recognition that traditional approaches were inadequate for meeting modern pharmaceutical manufacturing requirements. Research efforts have increasingly focused on developing catalytic asymmetric methods that can provide direct access to the desired stereoisomer without requiring resolution steps. These investigations have led to significant advances in understanding the stereochemical requirements for effective piperidine functionalization and have contributed to broader developments in asymmetric heterocycle synthesis.

Patent literature reveals that multiple synthetic routes have been explored for accessing this compound, with particular emphasis on methods that avoid the use of hydrogen gas and expensive metal catalysts while maintaining high yields and stereoselectivity. These developments reflect the pharmaceutical industry's ongoing efforts to develop more sustainable and economically viable synthetic processes for complex pharmaceutical intermediates.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in organic and medicinal chemistry research extends far beyond its role as a specific pharmaceutical intermediate. This compound has become a valuable model system for investigating fundamental questions in stereoselective synthesis, particularly in the context of piperidine chemistry where stereochemical control remains challenging. Research investigations using this compound have contributed to advancing understanding of how substituent effects influence both the stereochemical outcome of synthetic transformations and the conformational preferences of substituted piperidine systems.

Contemporary research has highlighted the compound's utility in developing new methodologies for asymmetric cross-coupling reactions, particularly those involving nitrogen-containing heterocycles. The presence of both the tert-butyl carbamate protecting group and the brominated aromatic system provides multiple sites for investigating selectivity issues in complex molecular environments. These studies have been instrumental in advancing the field's understanding of how to achieve high levels of stereochemical control in reactions involving substituted piperidines.

Table 2: Research Applications and Synthetic Transformations

The compound's role in medicinal chemistry research has been particularly significant in the development of new synthetic strategies for accessing complex pharmaceutical targets. Studies investigating the use of this compound in convergent synthetic approaches have demonstrated how properly designed building blocks can streamline the synthesis of complex bioactive molecules. These investigations have shown that the compound's multiple functional groups can be selectively manipulated to introduce diverse structural modifications while maintaining the critical stereochemical information.

Research into the conformational properties of this compound has provided valuable insights into the relationship between molecular structure and biological activity in piperidine-containing pharmaceuticals. X-ray crystallographic studies of related compounds have revealed that substitution patterns on the piperidine ring significantly influence the preferred conformations and thus the spatial arrangement of pharmacophoric elements. This understanding has informed rational drug design efforts and has contributed to more effective structure-activity relationship studies in pharmaceutical research.

The compound has also served as a valuable substrate for investigating the scope and limitations of various synthetic methodologies. Studies examining its behavior in different reaction conditions have provided important mechanistic insights that have informed the development of improved synthetic protocols. These investigations have been particularly valuable for understanding how steric and electronic effects in substituted piperidines influence reaction outcomes and have contributed to the development of more predictive models for synthetic planning.

Key Research Challenges and Knowledge Gaps

Despite significant advances in synthetic methodology, several critical research challenges persist in the chemistry of this compound. The primary challenge remains the development of economically viable synthetic routes that can deliver the compound in high enantiomeric purity without requiring expensive chiral auxiliaries or resolution processes. Current methodologies often rely on expensive catalytic systems or stoichiometric chiral reagents that limit their practical applicability for large-scale pharmaceutical manufacturing.

One significant knowledge gap concerns the mechanistic understanding of how different synthetic approaches influence the stereochemical outcome of piperidine functionalization reactions. While empirical methods have been developed for accessing the desired stereoisomer, fundamental understanding of the factors that control stereoselectivity remains incomplete. This limitation has hindered the development of more general synthetic strategies and has necessitated extensive optimization efforts for each new synthetic transformation.

Table 3: Current Research Challenges and Gaps

| Challenge Area | Specific Issue | Impact | Potential Solutions |

|---|---|---|---|

| Synthetic Accessibility | High cost of chiral reagents | Limited scalability | Catalytic asymmetric methods |

| Stereochemical Control | Incomplete mechanistic understanding | Empirical optimization required | Computational modeling studies |

| Process Development | Multiple synthetic steps required | Complex manufacturing | Convergent synthetic strategies |

| Analytical Methods | Separation of closely related isomers | Quality control challenges | Advanced chromatographic techniques |

The development of more efficient analytical methods for assessing the stereochemical purity of this compound represents another significant research challenge. Current analytical protocols often require specialized chiral stationary phases or derivatization procedures that add complexity and cost to quality control processes. The development of more straightforward analytical methods would facilitate both research investigations and manufacturing quality control.

Research gaps also exist in understanding the long-term stability and storage requirements for this compound under various conditions. While the compound appears to be relatively stable under standard laboratory conditions, systematic studies investigating its behavior under different temperature, humidity, and light exposure conditions have not been comprehensively reported. This information would be valuable for optimizing storage and handling protocols in both research and manufacturing environments.

The environmental impact of current synthetic methods represents an emerging research challenge that requires attention. Many existing synthetic routes rely on halogenated solvents and generate significant waste streams that pose environmental concerns. The development of more environmentally sustainable synthetic approaches would align with current pharmaceutical industry initiatives focused on green chemistry principles and would contribute to more responsible manufacturing practices.

Future research efforts will need to address these challenges through interdisciplinary approaches that combine advances in synthetic methodology, analytical chemistry, and process engineering. The development of more sophisticated computational tools for predicting stereochemical outcomes and reaction conditions may provide pathways for addressing some of the current mechanistic knowledge gaps and could lead to more rational approaches to synthetic planning.

Properties

IUPAC Name |

tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSHWNCUNYWQBB-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate typically involves the reaction between tert-butyl carbamate and (3S)-3-(4-bromophenyl)piperidine under conditions that facilitate the formation of the piperidine ring with the appropriate substituents. Specific catalysts and solvents may be used to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure consistency and efficiency. The processes may utilize advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and higher throughput.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the 4-bromophenyl ring undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. This reaction is typically carried out in polar aprotic solvents like DMF at elevated temperatures (80–100°C) to facilitate nucleophilic attack.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| SNAr | Nucleophile (e.g., amine, hydroxide), DMF, heat | Substituted phenyl derivative |

Suzuki-Miyaura Cross-Coupling

The bromophenyl group participates in cross-coupling reactions with boronic acids or esters. General Procedure B (from related syntheses) involves palladium catalysts (e.g., Pd(OAc)₂) and bases (e.g., K₂CO₃) in a dioxane/water mixture .

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, K₂CO₃, dioxane/H₂O | 80°C, 4–24 h | Up to 99% |

Deprotection of the tert-Butyl Group

The tert-butyl ester can be hydrolyzed under acidic (e.g., TFA) or basic conditions (e.g., LiOH) to yield the free acid, a critical step in synthesizing Niraparib. This reaction is typically performed after cross-coupling to avoid premature deprotection .

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Ester hydrolysis | TFA or LiOH | Room temperature |

Analytical Validation

Key analytical techniques include:

Scientific Research Applications

Pharmaceutical Applications

1. Niraparib Synthesis

- Role : tert-Butyl (3S)-3-(4-bromophenyl)-piperidine-1-carboxylate serves as a critical intermediate in the synthesis of Niraparib, which is used in the treatment of ovarian cancer and other malignancies associated with BRCA mutations. Niraparib functions by inhibiting the PARP enzyme, which is involved in DNA repair processes, thereby enhancing the effectiveness of DNA-damaging agents like chemotherapy .

2. Development of Other PARP Inhibitors

- Research Context : Beyond Niraparib, this compound is also involved in the development of other PARP inhibitors that are currently in preclinical and clinical stages. Its structural characteristics make it a valuable building block for designing new therapeutic agents aimed at targeting cancer cells with specific genetic profiles .

Synthesis and Production

The production methods for this compound have been optimized to enhance yield and reduce environmental impact. Recent advancements include:

- Catalytic Reduction Techniques : Utilizing Raney nickel as a catalyst for efficient reduction processes during synthesis, which simplifies post-treatment and improves yield .

- Green Chemistry Approaches : New synthetic routes have been developed that minimize hazardous waste and utilize more sustainable reagents .

Case Study 1: Efficacy in Cancer Treatment

A clinical study evaluating Niraparib demonstrated significant efficacy in patients with recurrent ovarian cancer. The study highlighted how compounds like this compound are integral to producing effective treatments that improve patient outcomes by targeting specific genetic mutations associated with cancer .

Case Study 2: Synthesis Optimization

Research published in various journals has focused on optimizing the synthesis of this compound to enhance its application in drug development. These studies emphasize the importance of minimizing steps in the synthesis process while maximizing yield and purity of the final product .

Mechanism of Action

The mechanism by which tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate exerts its effects is largely dependent on its interactions with molecular targets. The bromophenyl group and the piperidine ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl (3S)-3-(4-bromophenyl)-piperidine-1-carboxylate

- CAS No.: 1476776-55-2 (primary reference) , with alternate references citing CAS 1007881-98-2 (likely due to nomenclature discrepancies).

- Molecular Formula: C₁₆H₂₂BrNO₂

- Molecular Weight : 340.26 g/mol .

- Stereochemistry : The (3S) configuration is critical for its role as a pharmaceutical intermediate .

Physicochemical Properties :

- Storage : Stable at 2–8°C under dry conditions .

- pKa : Predicted to be -1.84 ± 0.40, indicating weak basicity .

- Hazards : Classified with hazard statements H302 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

Structural analogs of this compound vary in substituent position, functional groups, and applications. Below is a detailed analysis:

Positional Isomers

Functional Group Variations

Bromoalkyl Derivatives

Key Research Findings

Stereochemical Impact : The (3S) configuration in the target compound is essential for binding to PARP enzymes in Niraparib, whereas racemic or 4-position analogs show reduced activity .

Deprotection Efficiency : Like the compound in , the Boc group in the target is efficiently removed with trifluoroacetic acid (TFA), yielding reactive amines for downstream reactions .

Safety Profiles : Bromophenyl derivatives generally exhibit higher toxicity (e.g., H302) compared to bromoalkyl analogs, which prioritize flammability hazards .

Biological Activity

tert-Butyl (3S)-3-(4-bromophenyl)-piperidine-1-carboxylate, also known by its CAS number 1476776-55-2, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a tert-butyl ester and a 4-bromobenzyl amino group, which contributes to its unique pharmacological properties.

- Molecular Formula : C16H22BrN2O2

- Molecular Weight : 340.26 g/mol

- IUPAC Name : tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

- Purity : Typically around 97% in commercial preparations .

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The compound is believed to modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in treating neurological disorders .

Interaction with Biological Targets

Research indicates that the compound can bind to specific molecular targets, leading to modulation of their activity. For instance, it has shown potential in inhibiting serotonin reuptake, similar to other piperidine derivatives . This interaction may be beneficial in developing treatments for conditions like depression and anxiety.

Biological Activity and Applications

The compound's biological activity has been explored in several contexts:

1. Neurological Disorders

Studies suggest that derivatives of piperidine compounds can influence neurotransmitter systems. For example, the bromobenzyl group enhances the affinity for serotonin transporters, which could lead to increased serotonin levels in the synaptic cleft—an essential mechanism for antidepressant activity .

2. Cancer Therapy

Recent research highlights the compound's potential as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor effective against BRCA1 and BRCA2 mutant tumors. This class of drugs has shown promise in treating various cancers by exploiting DNA repair mechanisms .

3. Protein Kinase Inhibition

The compound has also been investigated for its ability to inhibit specific protein kinases, which play critical roles in cell signaling pathways related to cancer and inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds reveals unique attributes that may influence its biological activity:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Tert-butyl 4-(bromophenyl)piperidine-1-carboxylate | Similar piperidine core; different substituents | Enhanced selectivity for certain receptors |

| Tert-butyl 3-(phenethyl)amino)piperidine-1-carboxylate | Phenethyl group instead of bromobenzyl | Potentially different pharmacological effects |

| Tert-butyl 3-(methylbenzyl)amino)piperidine-1-carboxylate | Methylbenzyl substituent | Varying lipophilicity affecting bioavailability |

This table illustrates how variations in substituents can significantly impact the pharmacological profile and therapeutic potential of these compounds.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical applications:

- Antidepressant Activity : A study demonstrated that modifications to the piperidine structure could enhance binding affinity to serotonin receptors, leading to improved antidepressant effects compared to traditional SSRIs .

- Cancer Treatment : Clinical trials involving Niraparib have shown significant improvement in progression-free survival among patients with BRCA-mutated cancers, underscoring the importance of compounds like this compound as precursors in drug development .

Q & A

Q. Optimization Strategies :

- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .

- Solvents : Dichloromethane or THF is preferred for Boc protection due to their inertness and solubility properties .

- Temperature : Control exothermic reactions by maintaining temperatures between 0–20°C during sensitive steps .

Basic: Which spectroscopic and analytical techniques are most effective for structural elucidation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₂₁BrNO₂) and detect isotopic patterns for bromine .

- Melting Point (mp) : Compare observed mp (e.g., 50.5–52.5°C for related analogs) with literature to assess crystallinity and purity .

- HPLC : Use reverse-phase columns (C18) with UV detection to quantify purity (>95%) and identify byproducts .

Advanced: How can computational chemistry enhance reaction design for derivatives of this compound?

Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, aiding in optimizing reaction conditions. For example, ICReDD’s workflow combines computational screening with experimental validation to identify optimal catalysts or solvents .

- Solvent Effects : COSMO-RS simulations model solvent interactions to improve yields in polar aprotic solvents like DMF or acetonitrile .

- Stereochemical Control : Molecular docking or MD simulations guide the design of chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during synthesis .

Advanced: What strategies address contradictions in reported biological activity data for bromophenyl-piperidine derivatives?

Answer:

- Meta-Analysis : Cross-reference data from PubChem, Merck, and peer-reviewed journals to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate pharmacological contributions. Computational SAR tools (e.g., Schrodinger’s QikProp) predict bioavailability and target binding .

- Dose-Response Validation : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to confirm activity trends .

Safety: What precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if powder aerosols form .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., bromobenzene byproducts) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Toxicity Data : While acute toxicity is uncharacterized, assume neurotoxic potential based on structural analogs. Consult SDS from Kishida Chemical for emergency protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.